Embramine hydrochloride

Overview

Description

Embramine hydrochloride is an antihistamine used to relieve symptoms caused by severe allergic reactions. These symptoms may include an irritating skin sensation, red, itchy skin rash, hives, sneezing, a runny nose, and itching eyes .

Synthesis Analysis

Embramine hydrochloride has been involved in the synthesis of mononuclear Mn(II) complexes. These complexes were prepared with biologically important drugs and characterized using elemental analysis, infra-red (IR), UV-visible spectra, X-ray powder diffraction studies, and thermogravimetric analysis .

Scientific Research Applications

Allergy Treatment

Embramine hydrochloride is primarily used as an antihistamine in the treatment of allergic conditions . It works by blocking the action of histamine, a substance in the body that causes allergic symptoms. It is effective in reducing inflammation, congestion, and itching associated with allergic reactions .

Sedation

In therapeutic settings, Embramine hydrochloride has an active indication for sedation . Its sedative properties are utilized in clinical environments to calm patients and prepare them for various medical procedures.

Anticholinergic Activity

Embramine exhibits anticholinergic activity , which means it can inhibit the action of the neurotransmitter acetylcholine. This property is useful in treating conditions like asthma, where anticholinergic agents help to relax and open the air passages to the lungs .

Pharmacological Research

In pharmacology, Embramine hydrochloride is used for proteomics research due to its interaction with histamine receptors . Researchers study its effects on protein interactions and signaling pathways related to allergic responses.

Clinical Trials

Embramine hydrochloride has been involved in clinical trials to assess its efficacy and safety. It has been compared with other antihistamines to establish its clinical potency and optimal therapeutic doses in conditions like chronic idiopathic urticaria .

Analytical Chemistry

In analytical chemistry, Embramine hydrochloride is used in the content uniformity test of tablets. This test ensures the uniform distribution of the active drug in tablet formulations, which is crucial for consistent therapeutic effects .

Platelet Function Inhibition

Research has suggested that Embramine hydrochloride may inhibit stimulated platelet functions by inhibiting enzymes like phospholipase A2. This potential application could be significant in conditions where platelet aggregation is a concern .

Antihistamine Efficacy Studies

Embramine hydrochloride has been studied for its efficacy as an antihistamine . It has been part of studies that evaluate the relative efficacy of various H1 receptor antagonist antihistamines in managing conditions like urticaria .

Mechanism of Action

Target of Action

Embramine hydrochloride primarily targets the Histamine H1 receptors . These receptors play a crucial role in mediating allergic reactions and inflammatory responses in the body .

Mode of Action

Embramine hydrochloride acts as an antagonist to the Histamine H1 receptors . This action blocks the effects of endogenous histamine, a compound involved in local immune responses and acting as a neurotransmitter .

Biochemical Pathways

Embramine hydrochloride is involved in the H1-antihistamine action pathway . By blocking the H1 receptors, it inhibits the action of histamine, thereby reducing the symptoms of allergic reactions .

Pharmacokinetics

It’s known that peak plasma concentrations of similar antihistamines occur2 to 3 hours after oral doses . An elimination half-life of about 10 hours has been reported , suggesting that the drug remains in the body for a significant period before being metabolized and excreted.

Result of Action

As a result of its action, Embramine hydrochloride provides relief from symptoms caused by severe allergic reactions. These symptoms may include an irritating skin sensation, red and itchy skin rash, hives, sneezing, a runny nose, and itching eyes .

Action Environment

The efficacy and stability of Embramine hydrochloride can be influenced by various environmental factors. For instance, the presence of other medications can affect its action. It’s known that the drug has additive anti-muscarinic effects with MAOIs, TCAs, and atropine . It also enhances the CNS depressant effect of barbiturates, sedatives, hypnotics, analgesics, and neuroleptics . Furthermore, its CNS depressant effect is enhanced by alcohol .

Safety and Hazards

Embramine hydrochloride should be used with caution in patients with conditions such as glaucoma, urinary retention, or urinary obstruction since it may worsen the patient’s condition . It may cause side effects such as irregular heartbeat, headache, loss of appetite, constipation, increased sweating, weight gain, dry mouth, blurred vision, indigestion, nausea, and drowsiness . It’s also recommended to avoid driving or operating dangerous machinery as it may decrease alertness .

properties

IUPAC Name |

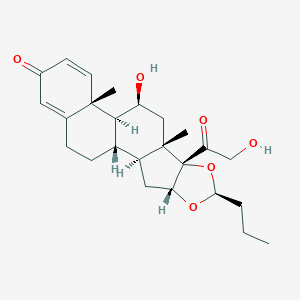

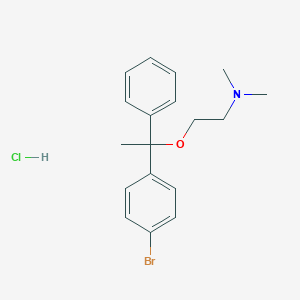

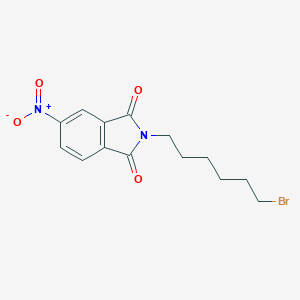

2-[1-(4-bromophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrNO.ClH/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16;/h4-12H,13-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOZATSMKDYYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13977-28-1 | |

| Record name | Bromadryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13977-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Embramine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMBRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BJ3V657VC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of Embramine Hydrochloride and its Manganese(II) complex?

A1: Embramine hydrochloride is a biologically important drug used in the synthesis of novel compounds for potential antimicrobial applications. While the provided abstracts do not detail the specific molecular formula and weight of Embramine hydrochloride, they shed light on its coordination chemistry.

Q2: What is the antimicrobial activity of the Manganese(II) complex with Embramine Hydrochloride?

A2: The research [] demonstrated that the Manganese(II) complex with Embramine hydrochloride exhibited promising antimicrobial activity. The study evaluated its efficacy against a panel of bacteria, including both Gram-positive and Gram-negative strains. Notably, the complex effectively inhibited the growth of all tested bacterial strains, highlighting its broad-spectrum antibacterial potential. Furthermore, the researchers also assessed the antifungal activity of the complex against two different fungal species, comparing its potency to a standard antifungal drug. The results indicated that the complex displayed significant antifungal activity, suggesting its potential as a novel antifungal agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

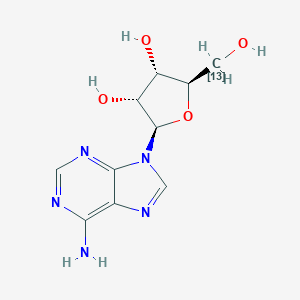

![2-methyl-3H-imidazo[4,5-f]isoquinoline](/img/structure/B117766.png)

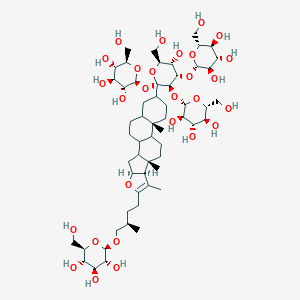

![4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid](/img/structure/B117783.png)